A Technical Guide to 4,4-Difluorocyclohexanone (CAS: 22515-18-0) for Chemical Research and Drug Development
A Technical Guide to 4,4-Difluorocyclohexanone (CAS: 22515-18-0) for Chemical Research and Drug Development
Abstract
This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanone, CAS number 22515-18-0. It is intended for researchers, medicinal chemists, and professionals in drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its significant applications as a fluorinated building block in the pharmaceutical and agrochemical industries. Safety, handling, and storage information are also provided. The strategic incorporation of the gem-difluoromethylene group is highlighted for its ability to modulate molecular properties critical for modern drug design.
Introduction
4,4-Difluorocyclohexanone is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its utility stems from the presence of a ketone functional group, which allows for a wide range of chemical transformations, and the gem-difluoromethylene moiety. The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, lipophilicity, and other pharmacokinetic and pharmacodynamic properties.[1][2][3] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyl or ether functionalities and can impose specific conformational constraints on a molecule.[4][5][6] This guide consolidates technical data and methodologies to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of 4,4-Difluorocyclohexanone are summarized below. Data has been aggregated from various chemical suppliers and databases.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 22515-18-0 | [7] |
| Molecular Formula | C₆H₈F₂O | [7][8] |
| Molecular Weight | 134.12 g/mol | [7][8] |
| IUPAC Name | 4,4-difluorocyclohexan-1-one | |
| SMILES | FC1(F)CCC(=O)CC1 | |
| InChI Key | NYYSPVRERVXMLJ-UHFFFAOYSA-N | [8] |
| MDL Number | MFCD08146635 | [7] |
Table 2: Physical and Safety Properties
| Property | Value | Reference(s) |
| Appearance | Low melting point solid, white crystals, or colorless oil | [7][9] |
| Melting Point | 31-40 °C | [7][9] |
| Boiling Point | ~157 °C at 760 mmHg | |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | |
| Solubility | Insoluble in water | [7][10] |
| Purity | Typically ≥97% | |
| Storage Temperature | -25 to -10 °C or Room Temperature, sealed and dry | [10][11] |
| Signal Word | Warning | |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H) | [9] |
| ¹⁹F NMR | (376 MHz, CDCl₃) δ -100.27 | [9] |
| IR, MS, ¹³C NMR | Spectra available from chemical suppliers | [12] |
Synthesis and Experimental Protocols
The most common and scalable synthesis of 4,4-Difluorocyclohexanone involves the acid-catalyzed hydrolysis of its ketal-protected precursor, 8,8-difluoro-1,4-dioxaspiro[4.5]decane. Two detailed protocols are provided below.
Caption: General workflow for the synthesis of 4,4-Difluorocyclohexanone via ketal hydrolysis.
Protocol 3.1: Acid-Catalyzed Hydrolysis (Method A)
This protocol is adapted from a procedure yielding the product as a crystalline solid.[9][13]
-
Materials:
-
8,8-difluoro-1,4-dioxaspiro[4.5]decane (acetonide 7) (20.0 g, 112.2 mmol)
-
20% Hydrochloric acid (aqueous solution) (16 mL)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Water
-
-
Procedure:
-
Suspend the starting ketal (20.0 g) in 20% aqueous HCl (16 mL) in a round-bottom flask.
-
Stir the suspension vigorously at 100 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add NaCl (~3 g) to the aqueous phase and stir until dissolved.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic phases, wash with water (50 mL), and dry over anhydrous Na₂SO₄.
-
Slowly evaporate the solvent under reduced pressure at 20 °C.
-
Note: The product can be unstable, and initial purification may yield a mixture.[9][13] The workup and evaporation may need to be repeated to achieve higher purity. A final product of 95% purity as white crystals (71% yield) has been reported.[9][13]
-
Protocol 3.2: Acid-Catalyzed Hydrolysis (Method B)
This protocol, adapted from a patent, reports a high yield of the product as a colorless oil.[9]
-
Materials:
-
8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol)
-
2N Hydrochloric acid (aqueous solution) (2 mL)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the starting material (1 g) in 2N aqueous HCl (2 mL).
-
Stir the resulting mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with DCM (10 mL).
-
Adjust the pH to 7-8 using a saturated NaHCO₃ solution.
-
Separate the organic layer, wash with saturated NaHCO₃, and dry over Na₂SO₄.
-
Filter the solution and concentrate the filtrate to dryness to afford the product as a colorless oil (93% yield).[9]
-
Applications in Drug Discovery and Development
The introduction of a gem-difluoromethylene group is a powerful tactic in medicinal chemistry to fine-tune the properties of a drug candidate.[1] 4,4-Difluorocyclohexanone serves as an ideal starting point for introducing this motif into larger, more complex scaffolds.
The CF₂ group is highly electronegative and can act as a hydrogen bond acceptor. It serves as a bioisostere of a carbonyl group or an ether oxygen but with significantly different electronic properties and metabolic stability. Its key roles include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic pathways at or near the site of fluorination, increasing the half-life and bioavailability of a drug.[1]
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity (LogP), which can enhance membrane permeability and cell penetration.[1] The strong electron-withdrawing nature of the fluorine atoms can also lower the pKa of nearby acidic or basic functional groups.[2][3]
-
Conformational Control: The gem-difluoro group can induce specific conformational preferences in cyclic systems through steric and electronic effects (e.g., the gauche effect), locking the molecule into a more bioactive conformation for improved target binding.[1][14]
Caption: The role of the gem-difluoromethylene group in modulating key drug properties.
Safety and Handling
4,4-Difluorocyclohexanone is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[11][15]
Table 4: Hazard and Precautionary Statements
| Type | Code | Statement | Reference(s) |
| Hazard | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | ||
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Respiratory protection may be required if ventilation is inadequate.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][15] Some suppliers recommend refrigerated storage (-25 to -10 °C).[11]
Conclusion
4,4-Difluorocyclohexanone is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility is defined by the strategic presence of a ketone for further functionalization and a gem-difluoromethylene group for enhancing the metabolic stability and modulating the physicochemical properties of target molecules. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the unique attributes of this compound for the design and synthesis of novel chemical entities. Proper safety and handling procedures are critical when working with this compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. 22515-18-0 | 4,4-Difluorocyclohexanone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 10. 4,4-Difluorocyclohexanone, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 4,4-DIFLUOROCYCLOHEXANONE(22515-18-0) 1H NMR spectrum [chemicalbook.com]
- 13. 4,4-DIFLUOROCYCLOHEXANONE | 22515-18-0 [chemicalbook.com]
- 14. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
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